molecular formula C18H20N6 B14700727 6-(4-Phenylallyl-1-piperazinyl)-9H-purine CAS No. 24926-50-9

6-(4-Phenylallyl-1-piperazinyl)-9H-purine

Cat. No.: B14700727
CAS No.: 24926-50-9
M. Wt: 320.4 g/mol
InChI Key: ZNSMRAVFZUCBFF-QPJJXVBHSA-N
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Description

6-(4-Phenylallyl-1-piperazinyl)-9H-purine is a complex organic compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Phenylallyl-1-piperazinyl)-9H-purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenylallyl Group: The phenylallyl group can be introduced via a nucleophilic substitution reaction using phenylallyl halides.

    Purine Ring Formation: The final step involves the construction of the purine ring through cyclization reactions involving appropriate precursors such as formamidine derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Phenylallyl-1-piperazinyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and purine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for nucleophilic substitution, and Lewis acids for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-Phenylallyl-1-piperazinyl)-9H-purine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-Phenylallyl-1-piperazinyl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Phenylallyl-1-piperazinyl)-9H-purine is unique due to its specific substitution pattern on the purine ring and the presence of the phenylallyl group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

24926-50-9

Molecular Formula

C18H20N6

Molecular Weight

320.4 g/mol

IUPAC Name

6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-7H-purine

InChI

InChI=1S/C18H20N6/c1-2-5-15(6-3-1)7-4-8-23-9-11-24(12-10-23)18-16-17(20-13-19-16)21-14-22-18/h1-7,13-14H,8-12H2,(H,19,20,21,22)/b7-4+

InChI Key

ZNSMRAVFZUCBFF-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC4=C3NC=N4

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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